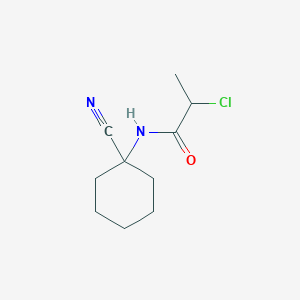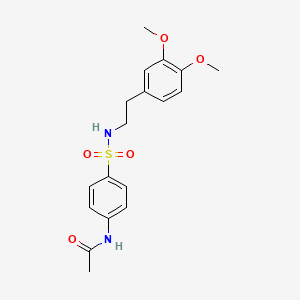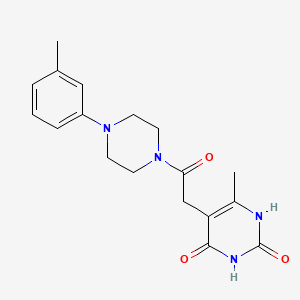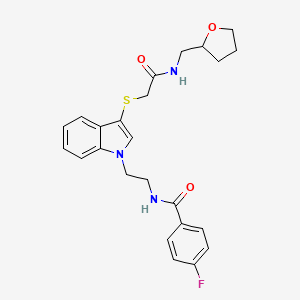
2-chloro-N-(1-cyanocyclohexyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(1-cyanocyclohexyl)propanamide is an organic compound with the molecular formula C10H15ClN2O and a molecular weight of 214.69 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-chloro-N-(1-cyanocyclohexyl)propanamide involves several steps. One common method includes the reaction of cyclohexylamine with acryloyl chloride to form N-(1-cyanocyclohexyl)acrylamide. This intermediate is then chlorinated using thionyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Analyse Des Réactions Chimiques
2-chloro-N-(1-cyanocyclohexyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions, forming corresponding amides or thioamides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The amide group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Applications De Recherche Scientifique
2-chloro-N-(1-cyanocyclohexyl)propanamide is utilized in various scientific research fields:
Mécanisme D'action
The mechanism of action of 2-chloro-N-(1-cyanocyclohexyl)propanamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids . This interaction can lead to the modification of these biomolecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
2-chloro-N-(1-cyanocyclohexyl)propanamide can be compared with similar compounds such as:
2-chloro-N-(1-cyanocyclobutyl)propanamide: This compound has a similar structure but with a cyclobutyl ring instead of a cyclohexyl ring.
2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide: This compound has an additional methyl group on the nitrogen atom, which can affect its reactivity and properties.
Propriétés
IUPAC Name |
2-chloro-N-(1-cyanocyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O/c1-8(11)9(14)13-10(7-12)5-3-2-4-6-10/h8H,2-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORBIVAWQUKFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-6-(oxolan-3-yloxy)-N-[(pyridin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2709225.png)

![5-Oxaspiro[2.5]octan-1-ylmethanol](/img/structure/B2709227.png)
![3-cyclopropyl-6-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B2709229.png)

![N-(1-Cyanocycloheptyl)-2-[2-(methanesulfonamidomethyl)piperidin-1-YL]acetamide](/img/structure/B2709235.png)
![N-(4-acetamidophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2709236.png)
![N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-3-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B2709237.png)




![6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2709243.png)
